methyl 3-(1H-indol-6-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1H-indol-6-yl)benzoate is an organic compound with the molecular formula C16H13NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1H-indol-6-yl)benzoate typically involves the reaction of 3-(1H-indol-6-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1H-indol-6-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(1H-indol-6-yl)benzoic acid.
Reduction: Formation of 3-(1H-indol-6-yl)benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
Methyl 3-(1H-indol-6-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-6-yl)benzoate involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Methyl 3-(1H-indol-6-yl)benzoate can be compared with other indole derivatives, such as:
- Methyl 3-(1H-indol-5-yl)benzoate
- 1-(1H-Indol-3-yl)-2-methyl-1-propanone
- [5-(Benzyloxy)-1H-indol-2-yl]methanol
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-(1H-indol-6-yl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-4-2-3-12(9-14)13-6-5-11-7-8-17-15(11)10-13/h2-10,17H,1H3 |
InChI Key |
CSQSESOTLLCUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.